Adoprazine hydrochloride

Beschreibung

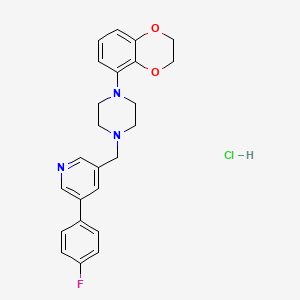

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

222551-05-5 |

|---|---|

Molekularformel |

C24H25ClFN3O2 |

Molekulargewicht |

441.9 g/mol |

IUPAC-Name |

1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-[[5-(4-fluorophenyl)-3-pyridinyl]methyl]piperazine;hydrochloride |

InChI |

InChI=1S/C24H24FN3O2.ClH/c25-21-6-4-19(5-7-21)20-14-18(15-26-16-20)17-27-8-10-28(11-9-27)22-2-1-3-23-24(22)30-13-12-29-23;/h1-7,14-16H,8-13,17H2;1H |

InChI-Schlüssel |

PAPGPUNOWOEIPA-UHFFFAOYSA-N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Adoprazine HCl, Adoprazine hydrochloride, Adoprazine monohydrochloride, SLV-313 HCl, SLV313 HCl, SLV 313 HCl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Adoprazine Hydrochloride: A Technical Overview of its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adoprazine hydrochloride, also known by its development code SLV313, is a novel psychopharmacological agent characterized by its unique dual mechanism of action: full antagonism of dopamine D2 and D3 receptors, and full agonism of the serotonin 5-HT1A receptor. This profile suggests its potential as an atypical antipsychotic for the treatment of schizophrenia, aiming to address both positive and negative symptoms while potentially offering a favorable side-effect profile compared to existing treatments. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of this compound, including detailed experimental methodologies and a summary of its quantitative data.

Discovery and Development

Adoprazine was developed by Solvay Pharmaceuticals. While the precise date of initial discovery is not publicly documented, the compound, identified as SLV313, was extensively characterized in preclinical studies leading to a key publication in 2007. The development of adoprazine was driven by the therapeutic strategy of combining dopamine D2 receptor blockade with serotonin 5-HT1A receptor agonism to achieve a more effective and tolerable treatment for schizophrenia.

Chemical Properties

| Property | Value |

| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]piperazine;hydrochloride |

| Synonyms | This compound, SLV313 |

| CAS Number | 222551-05-5 |

| Chemical Formula | C₂₄H₂₅ClFN₃O₂ |

| Molecular Weight | 441.93 g/mol |

Synthesis of this compound

While a specific, detailed industrial synthesis protocol for this compound is not publicly available, a plausible synthetic route can be constructed based on established methods for the synthesis of similar piperazine derivatives. The synthesis would likely involve a multi-step process culminating in the coupling of the piperazine and pyridine moieties.

A potential synthetic pathway is outlined below:

Experimental Protocol: Representative Synthesis of a Piperazine Derivative

This protocol is a general representation for the N-alkylation of a piperazine with a substituted bromomethylpyridine, a key step in the likely synthesis of adoprazine.

-

Reaction Setup: To a solution of 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine (1 equivalent) in an anhydrous aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a suitable base, for example, potassium carbonate (2-3 equivalents).

-

Addition of Alkylating Agent: Add a solution of 5-bromo-3-(bromomethyl)pyridine (1.1 equivalents) in the same solvent dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure intermediate product.

-

Suzuki Coupling: The resulting brominated intermediate would then undergo a Suzuki coupling with (4-fluorophenyl)boronic acid in the presence of a palladium catalyst and a base to form the adoprazine free base.

-

Salt Formation: The purified adoprazine free base is then dissolved in a suitable solvent (e.g., ethanol or isopropanol) and treated with a solution of hydrochloric acid (e.g., HCl in ether or isopropanol) to precipitate this compound. The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum.

Pharmacological Profile

Adoprazine exhibits a distinct pharmacological profile, acting as a potent antagonist at dopamine D2 and D3 receptors while simultaneously demonstrating full agonist activity at the serotonin 5-HT1A receptor.

In Vitro Binding Affinities

The following table summarizes the binding affinities of adoprazine for various neurotransmitter receptors.

| Receptor | Binding Affinity (pKi) |

| Dopamine D2 | 9.3 |

| Dopamine D3 | 8.9 |

| Dopamine D4 | High Affinity |

| Serotonin 5-HT1A | High Affinity |

| Serotonin 5-HT2A | Weak Affinity |

| Serotonin 5-HT2B | High Affinity |

| Serotonin 5-HT7 | Moderate Affinity |

| Adrenergic α1 | Little to no affinity |

| Adrenergic α2 | Little to no affinity |

| Histamine H1 | Little to no affinity |

| Muscarinic M1 | Little to no affinity |

In Vitro Functional Activity

| Receptor | Functional Activity | Potency (pEC50 or pA2) |

| Serotonin 5-HT1A | Full Agonist | pEC50 = 9.0 |

| Dopamine D2 | Full Antagonist | pA2 = 9.3 |

| Dopamine D3 | Full Antagonist | pA2 = 8.9 |

Mechanism of Action and Signaling Pathways

The therapeutic potential of adoprazine is believed to stem from its dual action on the dopaminergic and serotonergic systems.

-

Dopamine D2/D3 Receptor Antagonism: By blocking D2 and D3 receptors in the mesolimbic pathway, adoprazine is expected to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.

-

Serotonin 5-HT1A Receptor Agonism: Activation of 5-HT1A autoreceptors in the dorsal raphe nucleus can lead to a reduction in the firing of serotonin neurons. This, in turn, can enhance dopamine release in the prefrontal cortex, which is hypothesized to improve negative and cognitive symptoms. Furthermore, 5-HT1A agonism in postsynaptic neurons may contribute to anxiolytic and antidepressant effects.

Key Experimental Protocols

In Vitro Receptor Binding Assay (General Protocol)

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in the assay buffer.

-

Assay Incubation: In a 96-well plate, incubate the membrane preparation with a specific radioligand for the target receptor (e.g., [³H]-Spiperone for D2 receptors, [³H]-8-OH-DPAT for 5-HT1A receptors) and varying concentrations of this compound.

-

Filtration: After incubation to allow binding to reach equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of adoprazine that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ value to a Ki (inhibitory constant) value using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement (General Protocol)

-

Cell Culture: Culture cells stably expressing the human D2 or 5-HT1A receptor.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of this compound.

-

Stimulation/Inhibition:

-

For D2 antagonism: Stimulate the cells with a known D2 receptor agonist (e.g., quinpirole) in the presence of adoprazine.

-

For 5-HT1A agonism: Treat the cells with adoprazine alone.

-

-

cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available kit (e.g., HTRF, ELISA).

-

Data Analysis:

-

For antagonism, determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

-

For agonism, determine the pEC₅₀ value, which is the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal possible effect.

-

Conclusion

This compound is a promising drug candidate with a well-defined and potent dual mechanism of action. Its ability to act as a D2/D3 antagonist and a 5-HT1A agonist positions it as a potential atypical antipsychotic with the prospect of treating a broad range of schizophrenic symptoms with an improved safety and tolerability profile. Further clinical investigation is necessary to fully elucidate its therapeutic efficacy and safety in human subjects.

Adoprazine Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adoprazine hydrochloride is an investigational psychoactive compound that has been evaluated for its potential in treating psychiatric disorders. Its complex pharmacological profile, characterized by interactions with multiple neurotransmitter systems, has been a subject of preclinical research. This technical guide provides an in-depth overview of the mechanism of action of this compound, compiling available quantitative data, detailing experimental methodologies, and visualizing key pathways to support further research and drug development efforts. Although development of adoprazine was discontinued due to suboptimal pharmacokinetic properties or insufficient therapeutic efficacy, a detailed understanding of its mechanism of action remains valuable for the design of new central nervous system agents[1].

Core Mechanism of Action

This compound exhibits a multi-target engagement profile, primarily interacting with serotonin and dopamine receptor systems. It is characterized as a potent dopamine D2 receptor antagonist, a 5-HT1A receptor agonist, and a partial agonist at dopamine D4 receptors[2][3][4]. This polypharmacology contributes to its complex effects on neurotransmission.

Dopamine D2 Receptor Antagonism

Adoprazine demonstrates potent antagonism at dopamine D2 receptors[3]. This action is a hallmark of many antipsychotic drugs and is associated with the modulation of dopamine signaling in brain regions implicated in psychosis.

Serotonin 5-HT1A Receptor Agonism

The compound acts as an agonist at serotonin 5-HT1A receptors[2][4]. Activation of these receptors is known to influence dopamine release, and in the case of adoprazine, it has been shown to increase dopamine levels in the frontal cortex[2]. This serotonergic activity is thought to contribute to potential therapeutic effects beyond simple dopamine blockade.

Dopamine D4 Receptor Partial Agonism

Adoprazine also functions as a partial agonist at dopamine D4 receptors[3]. This property may contribute to its nuanced effects on cognitive processes, as demonstrated by its ability to alleviate scopolamine-induced deficits in social recognition in animal models[3].

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinity and functional activity of this compound at key molecular targets.

| Receptor | Binding Affinity (Ki, nM) |

| Dopamine D2 | Potent Antagonist[3] |

| 5-HT1A | Agonist[2][4] |

| Dopamine D4 | Partial Agonist[3] |

| Dopamine D3 | Antagonist[4] |

Note: Specific numerical Ki values for adoprazine are not consistently reported in the public domain. The table reflects the qualitative descriptions of its affinity found in the literature.

| Assay Type | Receptor | Functional Activity (EC50/IC50) | Efficacy (Emax) |

| Dopamine Release (Frontal Cortex) | 5-HT1A | - | Increase[2] |

| Scopolamine-induced social recognition deficit | Dopamine D4 | - | Alleviation[3] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies for key experiments relevant to characterizing the mechanism of action of adoprazine.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound to its target receptors[5][6][7].

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for dopamine D2, D3, D4, and serotonin 5-HT1A receptors.

General Protocol:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or specific brain regions) are prepared by homogenization and centrifugation.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-spiperone for D2 receptors) is incubated with the cell membranes in the presence of varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of adoprazine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (cAMP Measurement)

Functional assays are employed to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor by measuring changes in second messenger levels, such as cyclic AMP (cAMP)[8][9][10].

Objective: To characterize the functional activity of adoprazine at 5-HT1A (Gi-coupled) and D2 (Gi-coupled) receptors.

General Protocol for Gi-Coupled Receptors:

-

Cell Culture: Cells stably expressing the receptor of interest are cultured to an appropriate density.

-

Stimulation: Cells are treated with forskolin (an adenylyl cyclase activator) to induce cAMP production.

-

Compound Addition: Varying concentrations of adoprazine are added to the cells.

-

Incubation: The cells are incubated to allow for receptor activation and modulation of cAMP levels.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection method (e.g., HTRF, ELISA, or luciferase-based biosensors).

-

Data Analysis: The concentration of adoprazine that produces 50% of its maximal effect (EC50 for agonists, IC50 for antagonists) and the maximum effect (Emax) are determined from the dose-response curve.

Signaling Pathways

The interaction of adoprazine with its primary targets initiates intracellular signaling cascades that ultimately modulate neuronal activity.

5-HT1A Receptor Signaling

As a Gi-coupled receptor, activation of the 5-HT1A receptor by an agonist like adoprazine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

Dopamine D2 Receptor Signaling

Similarly, the dopamine D2 receptor is coupled to Gi proteins. As an antagonist, adoprazine blocks the binding of endogenous dopamine, thereby preventing the dopamine-induced inhibition of adenylyl cyclase and the subsequent decrease in cAMP.

Conclusion

This compound possesses a multifaceted mechanism of action, characterized by its potent antagonism of D2 receptors, agonism at 5-HT1A receptors, and partial agonism at D4 receptors. While its clinical development was halted, the study of its pharmacological profile provides valuable insights into the complex interplay of dopaminergic and serotonergic systems in the central nervous system. The experimental protocols and signaling pathway diagrams presented in this guide offer a framework for researchers to further investigate compounds with similar multi-target engagement strategies for the development of novel therapeutics for psychiatric disorders. Further research to obtain and publish specific quantitative data for adoprazine would be highly beneficial to the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. benchchem.com [benchchem.com]

- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. cAMP-Glo™ Assay Protocol [promega.com]

Adoprazine Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical and pharmacological properties of Adoprazine hydrochloride (CAS Number: 222551-05-5), a potent and selective ligand with a dual mechanism of action as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Core Chemical Properties

This compound, also known as SLV313, is a piperazine derivative with the systematic IUPAC name 1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]piperazine;hydrochloride.[1] Its fundamental chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 222551-05-5 | [1] |

| Molecular Formula | C₂₄H₂₅ClFN₃O₂ | [1] |

| Molecular Weight | 441.9 g/mol | [1] |

| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]piperazine;hydrochloride | [1] |

| Synonyms | Adoprazine monohydrochloride, SLV313 | [1] |

Pharmacological Profile

This compound exhibits a unique pharmacological profile characterized by its potent antagonism of dopamine D2 and D3 receptors and its full agonism at serotonin 5-HT1A receptors.[1] This dual action suggests its potential as an atypical antipsychotic agent.

Receptor Binding Affinity

The binding affinity of Adoprazine for various neurotransmitter receptors has been determined through radioligand binding assays. The affinity is expressed as the inhibition constant (Ki), with lower values indicating higher affinity. Adoprazine demonstrates high affinity for human recombinant D2, D3, D4, 5-HT1A, and 5-HT2B receptors. It shows moderate affinity for the 5-HT7 receptor and weak affinity for the 5-HT2A receptor. Notably, it has little to no affinity for several other receptors, including 5-HT3, 5-HT4, 5-HT6, α1- and α2-adrenergic, H1, and M1/M4 muscarinic receptors, as well as the serotonin transporter, indicating a selective binding profile.[1]

| Receptor | Radioligand | Tissue Source | Ki (nM) |

| Dopamine D2 | [³H]Spiperone | Human recombinant | 1.2 |

| Dopamine D3 | [³H]Spiperone | Human recombinant | 0.8 |

| Dopamine D4 | [³H]Spiperone | Human recombinant | 2.5 |

| Serotonin 5-HT1A | [³H]8-OH-DPAT | Human recombinant | 1.0 |

| Serotonin 5-HT2A | [³H]Ketanserin | Human recombinant | 120 |

| Serotonin 5-HT2B | [³H]LSD | Human recombinant | 3.2 |

| Serotonin 5-HT7 | [³H]LSD | Human recombinant | 32 |

Table of Adoprazine Receptor Binding Affinities. Data sourced from McCreary et al., 2007.

Functional Activity

The functional activity of Adoprazine has been assessed in various in vitro assays. It acts as a full agonist at human 5-HT1A receptors and a full antagonist at human D2 and D3 receptors.[1]

| Receptor | Assay Type | Parameter | Value |

| Serotonin 5-HT1A | Agonist Activity | pEC₅₀ | 9.0 |

| Dopamine D2 | Antagonist Activity | pA₂ | 9.3 |

| Dopamine D3 | Antagonist Activity | pA₂ | 8.9 |

Table of Adoprazine Functional Activity. Data sourced from McCreary et al., 2007.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies associated with Adoprazine, the following diagrams have been generated using the DOT language.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by McCreary et al., 2007.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of Adoprazine for various neurotransmitter receptors.

Methodology:

-

Membrane Preparation: Cell membranes from CHO or HEK-293 cells stably expressing the human recombinant receptor of interest were used. Cells were homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet was washed and resuspended in the assay buffer.

-

Assay Conditions: Competition binding assays were performed in a final volume of 250 µL. The reaction mixture contained the cell membrane preparation, a specific radioligand at a concentration close to its Kd value, and varying concentrations of Adoprazine.

-

Incubation: The mixture was incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. The filters were then washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters was quantified using a liquid scintillation counter.

-

Data Analysis: Non-specific binding was determined in the presence of a high concentration of a known competing ligand. Specific binding was calculated by subtracting non-specific binding from total binding. The IC₅₀ values (concentration of Adoprazine that inhibits 50% of specific radioligand binding) were determined by non-linear regression analysis. The Ki values were then calculated from the IC₅₀ values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Objective: To determine the agonist potency (pEC₅₀) of Adoprazine at the human 5-HT1A receptor.

Methodology:

-

Cell Culture: CHO cells stably expressing the human 5-HT1A receptor were cultured to near confluency.

-

Assay Procedure: On the day of the experiment, cells were incubated with varying concentrations of Adoprazine in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase and elevate basal cAMP levels).

-

Incubation: The incubation was carried out for a defined period (e.g., 30 minutes) at 37°C.

-

cAMP Measurement: The reaction was terminated, and the intracellular cAMP concentration was measured using a commercially available assay kit (e.g., a competitive enzyme immunoassay or a time-resolved fluorescence resonance energy transfer-based assay).

-

Data Analysis: The ability of Adoprazine to inhibit forskolin-stimulated cAMP accumulation was measured. Concentration-response curves were generated, and the pEC₅₀ value (the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect) was calculated using non-linear regression.

Objective: To determine the antagonist potency (pA₂) of Adoprazine at human D2 and D3 receptors.

Methodology:

-

Cell Culture: Cells (e.g., CHO or HEK-293) stably expressing either the human D2 or D3 receptor were used.

-

Assay Procedure: The cells were pre-incubated with varying concentrations of Adoprazine for a specific duration. Subsequently, a concentration-response curve for a known dopamine agonist (e.g., quinpirole) was generated in the presence of each concentration of Adoprazine. The functional response measured was the inhibition of forskolin-stimulated cAMP accumulation.

-

cAMP Measurement: Intracellular cAMP levels were determined as described in the 5-HT1A agonist assay protocol.

-

Data Analysis: The Schild equation was used to determine the pA₂ value. This value represents the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift to the right in the concentration-response curve of an agonist. A linear Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.

References

Adoprazine Hydrochloride: A Technical Examination of its Dopamine D2 Receptor Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of adoprazine hydrochloride for the dopamine D2 receptor, a key interaction in the pharmacological profile of this compound. Adoprazine (also known as SLV313) has been investigated for its potential as an atypical antipsychotic, acting as a potent antagonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors.[1][2][3] This dual mechanism of action has been a significant area of interest in the development of novel treatments for schizophrenia and other neuropsychiatric disorders.

Quantitative Affinity Data

The affinity of a compound for a receptor is a critical parameter in drug development, indicating the concentration required to produce a significant level of receptor binding. For adoprazine, the affinity for the human dopamine D2 receptor has been quantified using the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. For a competitive antagonist, the pA2 value provides a close approximation of the pKi, which is the negative logarithm of the equilibrium dissociation constant (Ki).

The reported pA2 value for adoprazine at the human D2 receptor is 9.3.[1][][5] This can be converted to a Ki value to provide a more direct measure of binding affinity.

| Parameter | Value | Species | Receptor | Reference |

| pA2 | 9.3 | Human | D2 | [1][][5] |

| Ki (calculated) | ~0.5 nM | Human | D2 |

Note: The Ki value is calculated from the pA2 value (Ki = 10^-pA2 M) and represents an approximate equilibrium dissociation constant.

Experimental Protocol: Radioligand Binding Assay for D2 Receptor Affinity

The determination of adoprazine's affinity for the dopamine D2 receptor is typically achieved through in vitro radioligand binding assays. The following is a representative protocol based on standard methodologies in the field.

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor through competitive displacement of a radiolabeled antagonist.

Materials:

-

Test Compound: this compound

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride (high-affinity D2 receptor antagonists)

-

Receptor Source: Membranes prepared from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol or sulpiride).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Scintillation Cocktail

-

Glass Fiber Filters

-

Filtration Apparatus

-

Scintillation Counter

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the human D2 receptor to a sufficient density.

-

Harvest the cells and homogenize them in an ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 50-100 µ g/assay tube.

-

-

Competition Binding Assay:

-

Prepare serial dilutions of this compound.

-

In a series of assay tubes, add the following in order:

-

Assay buffer.

-

A fixed concentration of the radioligand (typically at or near its Kd value).

-

Increasing concentrations of this compound (or buffer for total binding, or the non-specific binding control).

-

The prepared cell membranes.

-

-

Incubate the tubes at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of adoprazine by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the adoprazine concentration.

-

Fit the data to a one-site competition binding model using non-linear regression analysis to determine the IC50 value (the concentration of adoprazine that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

-

Visualizations

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Dopamine D2 Receptor Signaling Pathway

Caption: Simplified dopamine D2 receptor signaling pathway.

References

- 1. adoprazine | 222551-17-9 [chemicalbook.com]

- 2. pA2online [pa2online.org]

- 3. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alizapride | Dopamine Receptor | Ambeed.com [ambeed.com]

Adoprazine Hydrochloride: A Technical Guide to Serotonin 5-HT1A Receptor Binding

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding characteristics of Adoprazine hydrochloride at the serotonin 5-HT1A receptor. Adoprazine (also known as SLV-313) has been investigated for its potential as an atypical antipsychotic, exhibiting a pharmacological profile that includes potent interaction with the 5-HT1A receptor. This document collates quantitative binding and functional data, details common experimental methodologies for assessing such interactions, and visualizes the relevant biological and experimental pathways.

Quantitative Data Summary

The interaction of this compound with the human serotonin 5-HT1A receptor has been characterized through various in vitro assays. The following table summarizes the key quantitative metrics, providing a clear comparison of its binding affinity and functional potency.

| Parameter | Value | Description | Reference |

| Binding Affinity (Ki) | 4.30 nM | The inhibition constant, representing the concentration of Adoprazine required to occupy 50% of the 5-HT1A receptors in a competitive binding assay. A lower Ki value indicates higher binding affinity. | Ghani et al., 2014 |

| Functional Potency (pEC50) | 9.0 | The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. This value corresponds to an EC50 of 1 nM. | de Boer et al., 2007 |

| Functional Potency (EC50) | 1 nM | The concentration of Adoprazine that produces a half-maximal response in a functional assay. This indicates high potency as a 5-HT1A receptor agonist. | de Boer et al., 2007 |

| Efficacy (Emax) | Full Agonist | Adoprazine is described as a full agonist at the 5-HT1A receptor, indicating that it can elicit a maximal response comparable to the endogenous ligand, serotonin. | de Boer et al., 2007 |

Experimental Protocols

The characterization of a compound's interaction with a G-protein coupled receptor like the 5-HT1A receptor typically involves two primary types of in vitro assays: radioligand binding assays to determine affinity and functional assays to determine efficacy and potency.

Radioligand Binding Assay (Competitive Inhibition)

This method is employed to determine the binding affinity (Ki) of a test compound (in this case, Adoprazine) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the 5-HT1A receptor.

Objective: To determine the concentration of this compound that inhibits the binding of a specific radioligand to the 5-HT1A receptor by 50% (IC50), from which the Ki can be calculated.

Materials:

-

Biological Material: Cell membranes prepared from a cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A high-affinity 5-HT1A receptor radioligand, such as [³H]8-OH-DPAT.

-

Test Compound: this compound at a range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT1A agonist or antagonist (e.g., 10 µM serotonin) to determine the amount of non-specific binding of the radioligand.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 10 mM MgSO₄) and other reagents to maintain protein stability.

-

Filtration Apparatus: A cell harvester to rapidly separate bound from free radioligand by filtration through glass fiber filters.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

-

Incubation: A constant concentration of the radioligand and cell membranes are incubated with varying concentrations of this compound in the assay buffer. A set of tubes containing the radioligand and membranes without the test compound serves as the total binding control, and another set with an excess of a non-labeled ligand serves as the non-specific binding control.

-

Equilibration: The incubation is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 37°C) to reach binding equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value for Adoprazine is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay ([³⁵S]GTPγS Binding)

This assay measures the functional consequence of receptor activation, specifically the activation of G-proteins. Agonist binding to a Gi/o-coupled receptor like 5-HT1A facilitates the exchange of GDP for GTP on the α-subunit of the G-protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating G-protein activation via the 5-HT1A receptor.

Materials:

-

Biological Material: Cell membranes expressing the 5-HT1A receptor.

-

Radioligand: [³⁵S]GTPγS.

-

Test Compound: this compound at a range of concentrations.

-

Basal Control: Membranes incubated without any agonist.

-

Reference Agonist: A known full 5-HT1A agonist (e.g., serotonin or 8-OH-DPAT) to determine the maximal response.

-

Assay Buffer: A buffer containing HEPES, MgCl₂, NaCl, and GDP.

-

Filtration Apparatus and Scintillation Counter: As described for the binding assay.

Procedure:

-

Pre-incubation: Cell membranes are pre-incubated with GDP to ensure that the G-proteins are in their inactive state.

-

Incubation: The membranes are then incubated with a constant concentration of [³⁵S]GTPγS and varying concentrations of this compound.

-

Equilibration: The incubation is carried out for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Termination and Filtration: The reaction is terminated by rapid filtration, and the filters are washed to remove unbound [³⁵S]GTPγS.

-

Quantification: The amount of [³⁵S]GTPγS bound to the Gα subunit, which is captured on the filters, is measured by scintillation counting.

-

Data Analysis: The concentration-response curve for Adoprazine is generated by plotting the amount of [³⁵S]GTPγS binding against the logarithm of the agonist concentration. The EC50 (potency) and Emax (efficacy) values are determined using non-linear regression analysis. The Emax of Adoprazine is often expressed as a percentage of the maximal stimulation achieved with a reference full agonist.

Visualizations

5-HT1A Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by the activation of the 5-HT1A receptor.

Caption: 5-HT1A receptor activation and downstream signaling cascade.

Experimental Workflow for Radioligand Binding Assay

The diagram below outlines the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound.

Caption: Workflow of a competitive radioligand binding assay.

Adoprazine Hydrochloride: A Technical Overview of its Molecular Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adoprazine hydrochloride is a compound that has been investigated for its potential as a neuropsychiatric therapeutic agent. This document provides a detailed technical guide on the molecular structure, chemical formula, and available pharmacological data for this compound. While the development of Adoprazine was discontinued due to suboptimal pharmacokinetic properties or insufficient therapeutic efficacy, this paper serves as a comprehensive resource for researchers interested in its chemical and biological characteristics.[1] Information on its synthesis, characterization, and mechanism of action is presented, supported by experimental protocols and data where available in the public domain.

Core Molecular and Chemical Data

This compound is the hydrochloride salt of Adoprazine. The fundamental molecular and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₅ClFN₃O₂ | [2] |

| Molecular Weight | 441.9 g/mol | [2] |

| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]piperazine;hydrochloride | [2] |

| CAS Number | 222551-05-5 | [2] |

| SMILES | c1cc(c2c(c1)OCCO2)N3CCN(CC3)Cc4cc(cnc4)-c5ccc(cc5)F.Cl | |

| InChI | InChI=1S/C24H24FN3O2.ClH/c25-21-6-4-19(5-7-21)20-14-18(15-26-16-20)17-27-8-10-28(11-9-27)22-2-1-3-23-24(22)30-13-12-29-23;/h1-7,14-16H,8-13,17H2;1H |

Synthesis and Characterization

General Synthesis Approach

The synthesis of arylpiperazine compounds often involves the reaction of a substituted aniline with bis(2-chloroethyl)amine to form the piperazine ring, followed by N-alkylation with a suitable electrophile. For Adoprazine, this would likely involve the coupling of 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine with a 3-(chloromethyl)-5-(4-fluorophenyl)pyridine derivative.

A representative, though not specific, synthetic scheme is as follows:

Experimental Protocols for Characterization

The structural confirmation and purity assessment of this compound would be conducted using standard analytical techniques.

Protocol:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

For ¹H NMR, typical parameters would include a spectral width of 0-12 ppm, a sufficient number of scans for adequate signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a spectral width of 0-200 ppm would be used, with proton decoupling.

-

Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts would be referenced to the residual solvent peak.

Protocol:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the solid this compound sample onto the ATR crystal and apply pressure to ensure good contact.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Perform ATR correction on the resulting spectrum.

Protocol:

-

Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Utilize electrospray ionization (ESI) in positive ion mode.

-

Acquire the full scan mass spectrum to determine the molecular ion peak ([M+H]⁺ for the free base).

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation patterns for structural elucidation.

Pharmacological Profile

Adoprazine was investigated for its potential as an antipsychotic agent, with a pharmacological profile suggesting activity at dopamine and serotonin receptors.

Mechanism of Action

Adoprazine is believed to act as a dual ligand, targeting both dopamine D2 and serotonin 5-HT1A receptors.[1] This dual action is a common feature of several atypical antipsychotic drugs. The interaction with these receptors is thought to modulate dopaminergic and serotonergic neurotransmission in the brain, which are key pathways implicated in the pathophysiology of schizophrenia and other psychiatric disorders.

Below is a simplified representation of the potential signaling pathways affected by a D2 receptor antagonist/partial agonist and a 5-HT1A receptor agonist.

Quantitative Pharmacological Data

Detailed quantitative data for this compound, such as specific binding affinities (Ki) and functional potencies (EC₅₀/IC₅₀), are not widely available in the public domain. For context, the following table presents typical binding affinity ranges for other dual D2/5-HT1A receptor ligands.

| Receptor | Ligand Type | Typical Ki Range (nM) |

| Dopamine D₂ | Antagonist/Partial Agonist | 0.1 - 50 |

| Serotonin 5-HT₁ₐ | Agonist/Partial Agonist | 1 - 100 |

Experimental Protocols for Pharmacological Assays

Standard in vitro assays would have been employed to characterize the pharmacological profile of Adoprazine.

Protocol:

-

Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., CHO or HEK293 cells expressing human D₂ or 5-HT₁ₐ receptors).

-

In a multi-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]-spiperone for D₂ receptors or [³H]-8-OH-DPAT for 5-HT₁ₐ receptors) at a fixed concentration.

-

Add varying concentrations of this compound to compete with the radioligand for binding to the receptor.

-

Incubate the mixture at a defined temperature (e.g., room temperature or 37°C) for a specific duration to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC₅₀ value (the concentration of Adoprazine that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol:

-

Culture cells expressing the target receptor (e.g., D₂ or 5-HT₁ₐ) in a multi-well plate.

-

For D₂ receptor (Gi-coupled) functional antagonism, pre-treat the cells with an agonist (e.g., quinpirole) to stimulate a response (inhibition of forskolin-stimulated cAMP production).

-

Add varying concentrations of this compound to the cells and incubate.

-

For 5-HT₁ₐ receptor (Gi-coupled) functional agonism, add varying concentrations of this compound to the cells.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Plot the response (cAMP level) against the log concentration of this compound.

-

Determine the EC₅₀ (for agonism) or IC₅₀ (for antagonism) value by fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is an arylpiperazine derivative that was investigated for its potential as a therapeutic agent targeting dopamine D2 and serotonin 5-HT1A receptors. While its development was halted, the study of its chemical structure and pharmacological profile provides valuable insights for the design of new central nervous system drugs. The methodologies outlined in this guide for synthesis, characterization, and pharmacological evaluation represent standard practices in drug discovery and can be applied to the investigation of other novel compounds. Further research into the structure-activity relationships of this and related compounds may yet yield successful therapeutic candidates.

References

An In-depth Technical Guide on the Core Physicochemical Properties of Adoprazine Hydrochloride: Solubility and Stability

This technical guide provides a comprehensive overview of the essential solubility and stability characteristics of adoprazine hydrochloride. The information herein is curated for researchers, scientists, and professionals in drug development to support formulation, analytical method development, and regulatory submissions.

Introduction to Adoprazine

Adoprazine is a potential atypical antipsychotic agent. Understanding its fundamental physicochemical properties, such as solubility and stability, is critical for its development as a therapeutic agent. This document outlines the methodologies to determine these properties and presents a framework for interpreting the data.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a crucial factor influencing its bioavailability and formulation design.[1][2] The following sections detail the experimental protocols for determining the solubility of this compound.

2.1. Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a solute in a solvent at a specific temperature and pressure. The shake-flask method is the gold standard for its determination.[1]

2.1.1. Experimental Protocol: Shake-Flask Method

-

Preparation of Media: Prepare buffers at physiologically relevant pH values (e.g., 1.2, 4.5, 6.8) and other relevant solvents.[1]

-

Sample Preparation: Add an excess amount of this compound to flasks containing a known volume of the prepared media.[1]

-

Equilibration: Agitate the sealed flasks at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24, 48, or 72 hours) to reach equilibrium.[1][3]

-

Phase Separation: Allow undissolved solids to settle.[1]

-

Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[4]

2.2. Kinetic Solubility

Kinetic solubility measures the concentration at which a compound precipitates from a solution. It is often used in early drug discovery as a high-throughput screening method.[1]

2.2.1. Experimental Protocol: Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an organic solvent like dimethyl sulfoxide (DMSO). One source indicates the solubility of the free base, adoprazine, in DMSO is 50 mg/mL (123.32 mM) with the use of ultrasound.[5]

-

Serial Dilution: Perform serial dilutions of the stock solution.[1]

-

Addition to Aqueous Buffer: Add a small aliquot of each dilution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[1]

-

Precipitation Detection: Monitor for precipitate formation over a set time using methods like nephelometry or turbidimetry.[1] A reported value for the free base in water is < 0.1 mg/mL, indicating its insolubility.[5]

2.3. Illustrative Solubility Data

The following table summarizes hypothetical solubility data for this compound based on typical results for similar compounds. Actual experimental data should be generated following the protocols above.

| Solvent/Medium (pH) | Temperature (°C) | Solubility (mg/mL) | Method |

| 0.1 N HCl (pH 1.2) | 25 | > 10 | Thermodynamic |

| Acetate Buffer (pH 4.5) | 25 | 1 - 10 | Thermodynamic |

| Phosphate Buffer (pH 6.8) | 25 | 0.1 - 1 | Thermodynamic |

| Water | 25 | < 0.1 | Thermodynamic |

| DMSO | 25 | > 50 | Kinetic |

Stability Profile of this compound

Stability testing is essential to ensure the quality, safety, and efficacy of a drug substance over its shelf life.[2] It involves subjecting the compound to various environmental conditions.

3.1. Forced Degradation Studies

Forced degradation, or stress testing, helps identify potential degradation products and pathways and is crucial for developing stability-indicating analytical methods.[1]

3.1.1. Experimental Protocol: Forced Degradation

Forced degradation studies should be conducted on a single batch of this compound under the following conditions[1]:

-

Acid Hydrolysis: 0.1 N HCl at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: 0.1 N NaOH at an elevated temperature (e.g., 60 °C).

-

Oxidation: 3% Hydrogen Peroxide at room temperature.

-

Thermal Degradation: Dry heat at a high temperature (e.g., 80 °C or higher).

-

Photostability: Exposure to light according to ICH Q1B guidelines.

Samples are analyzed at various time points to determine the extent of degradation and to characterize the degradation products.

3.2. Formal Stability Studies

Formal stability studies are performed on multiple batches to establish a re-test period for the drug substance.[1]

3.2.1. Experimental Protocol: Formal Stability Testing

-

Batch Selection: Use at least three primary batches.[1]

-

Container Closure System: Package the substance in a system that simulates the proposed storage and distribution packaging.[1]

-

Storage Conditions:

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH[2]

-

-

Testing Frequency:

-

Analytical Tests: Monitor attributes susceptible to change, such as appearance, assay, degradation products, and water content.[1]

3.3. Illustrative Stability Data

The following table presents a template for reporting long-term stability data for this compound.

| Test Parameter | Specification | Initial | 3 Months | 6 Months | 9 Months | 12 Months |

| Appearance | White to off-white powder | Conforms | Conforms | Conforms | Conforms | Conforms |

| Assay (%) | 98.0 - 102.0 | 99.5 | 99.3 | 99.1 | 98.9 | 98.7 |

| Total Impurities (%) | ≤ 1.0 | 0.2 | 0.3 | 0.4 | 0.5 | 0.6 |

| Water Content (%) | ≤ 0.5 | 0.1 | 0.1 | 0.2 | 0.2 | 0.2 |

Signaling Pathway and Experimental Workflows

4.1. Adoprazine Signaling Pathway

Adoprazine is known to interact with dopamine receptors. The following diagram illustrates a simplified signaling pathway for D1-like and D2-like dopamine receptors. Dopamine receptors are G-protein coupled receptors (GPCRs).[6] D1-like receptors (D1 and D5) typically couple to Gsα and stimulate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[6][] D2-like receptors (D2, D3, and D4) couple to Giα and inhibit adenylyl cyclase.[6][]

Caption: Simplified Dopamine Receptor Signaling Pathways.

4.2. Experimental Workflow for Solubility Determination

The following diagram outlines the general workflow for determining the thermodynamic solubility of this compound.

Caption: Thermodynamic Solubility Determination Workflow.

4.3. Experimental Workflow for Stability Testing

This diagram illustrates the logical flow of a forced degradation study for this compound.

Caption: Forced Degradation Study Workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 3. scielo.br [scielo.br]

- 4. solubility experimental methods.pptx [slideshare.net]

- 5. 222551-17-9 CAS MSDS (adoprazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Adoprazine Hydrochloride: A Preclinical Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adoprazine hydrochloride (also known as SLV313) is a novel psychoactive compound investigated for its potential as an atypical antipsychotic agent for the treatment of schizophrenia and depression. Its mechanism of action is characterized by a dual activity profile, functioning as a potent antagonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. Preclinical studies have demonstrated its engagement with these targets and its potential to modulate dopaminergic and serotonergic neurotransmission. However, the clinical development of Adoprazine was discontinued, reportedly due to suboptimal pharmacokinetic properties or insufficient therapeutic efficacy. This technical guide provides a comprehensive overview of the preclinical pharmacological data available for this compound, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key signaling pathways and experimental workflows.

In Vitro Pharmacology

Receptor Binding Affinity

This compound exhibits a distinct binding profile, with high affinity for human recombinant dopamine D2, D3, D4, serotonin 5-HT1A, and 5-HT2B receptors. It displays moderate affinity for the 5-HT7 receptor and weak affinity for the 5-HT2A receptor. Notably, Adoprazine shows little to no affinity for several other receptors, including 5-HT3, 5-HT4, 5-HT6, α1- and α2-adrenergic (rat), H1 (guinea pig), and muscarinic M1 and M4 receptors, as well as the serotonin transporter.[1][2] This selectivity profile suggests a targeted mechanism of action with a potentially lower burden of side effects associated with off-target receptor interactions.

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor Subtype | Species | Ki (nM) |

| Dopamine D2 | Human | High Affinity |

| Dopamine D3 | Human | High Affinity |

| Dopamine D4 | Human | High Affinity |

| Serotonin 5-HT1A | Human | High Affinity |

| Serotonin 5-HT2A | Human | Weak Affinity |

| Serotonin 5-HT2B | Human | High Affinity |

| Serotonin 5-HT7 | Human | Moderate Affinity |

| Serotonin 5-HT3 | - | No Significant Affinity |

| Serotonin 5-HT4 | - | No Significant Affinity |

| Serotonin 5-HT6 | - | No Significant Affinity |

| α1-Adrenergic | Rat | No Significant Affinity |

| α2-Adrenergic | Rat | No Significant Affinity |

| Histamine H1 | Guinea Pig | No Significant Affinity |

| Muscarinic M1 | - | No Significant Affinity |

| Muscarinic M4 | - | No Significant Affinity |

| Serotonin Transporter | - | No Significant Affinity |

Note: Specific Ki values were not explicitly provided in the reviewed literature, but categorized as high, moderate, weak, or no significant affinity based on the source text.[1][2]

Functional Activity

In functional assays, this compound demonstrates full agonist activity at human 5-HT1A receptors and full antagonist activity at human D2 and D3 receptors.[1][2]

Table 2: Functional Activity of this compound

| Receptor Subtype | Activity | pEC50 / pA2 |

| h5-HT1A | Full Agonist | pEC50 = 9.0 |

| hD2 | Full Antagonist | pA2 = 9.3 |

| hD3 | Full Antagonist | pA2 = 8.9 |

Experimental Protocols: In Vitro Assays

-

Objective: To determine the binding affinity (Ki) of this compound for various neurotransmitter receptors.

-

Methodology:

-

Membrane Preparation: Cell membranes expressing the specific human recombinant receptor of interest (e.g., D2, D3, D4, 5-HT1A, 5-HT2A, 5-HT2B, 5-HT7) were used. For some receptors without available human recombinant forms, tissues from other species were utilized (e.g., rat for α-adrenergic receptors, guinea pig for H1 receptors).

-

Radioligand Binding: A specific radioligand for each receptor was incubated with the cell membranes in the presence of varying concentrations of this compound.

-

Competition: this compound competed with the radioligand for binding to the receptor.

-

Detection: The amount of bound radioactivity was measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated from the IC50 value using the Cheng-Prusoff equation.

-

-

Objective: To determine the functional activity (agonist or antagonist) and potency (pEC50 or pA2) of this compound at specific receptors.

-

Methodology for Agonist Activity (h5-HT1A):

-

Cell Culture: Cloned human 5-HT1A receptors were expressed in a suitable cell line.

-

Stimulation: The cells were treated with varying concentrations of this compound.

-

Second Messenger Measurement: The production of a downstream signaling molecule (e.g., inhibition of forskolin-stimulated cAMP accumulation) was measured.

-

Data Analysis: A concentration-response curve was generated, and the pEC50 value (the negative logarithm of the molar concentration that produces 50% of the maximum response) was calculated.

-

-

Methodology for Antagonist Activity (hD2, hD3):

-

Cell Culture: Cloned human D2 or D3 receptors were expressed in a suitable cell line.

-

Agonist Challenge: The cells were stimulated with a known agonist for the respective receptor in the presence of varying concentrations of this compound.

-

Response Inhibition: The ability of this compound to inhibit the agonist-induced response was measured.

-

Data Analysis: The pA2 value, a measure of antagonist potency, was determined from the Schild plot analysis.

-

In Vivo Pharmacology

Animal Models of Schizophrenia

In preclinical models relevant to schizophrenia, this compound demonstrated effects consistent with an atypical antipsychotic profile. It effectively antagonized apomorphine-induced climbing in rodents, a behavioral model sensitive to dopamine D2 receptor blockade.[1][2]

Serotonergic and Dopaminergic Effects

This compound induced behaviors characteristic of 5-HT1A receptor agonism, such as the 5-HT1A syndrome and hypothermia. These effects were blocked by the selective 5-HT1A antagonist WAY100635, confirming the in vivo engagement of this target.[1][2] In a drug discrimination study, Adoprazine fully generalized to the 5-HT1A agonist flesinoxan, further supporting its 5-HT1A agonist activity.[1][2]

Microdialysis studies in the nucleus accumbens of freely moving rats revealed that Adoprazine increased extracellular dopamine levels while simultaneously reducing extracellular serotonin levels.[1][2] In the hippocampus and medial prefrontal cortex (mPFCx), both acetylcholine and dopamine levels were elevated by Adoprazine. The increase in dopamine in the mPFCx was antagonized by WAY100635, suggesting this effect is mediated by 5-HT1A receptor activation.[1][2]

Extrapyramidal Side Effect Liability

A key feature of atypical antipsychotics is a reduced risk of extrapyramidal side effects (EPS). In preclinical assessments, this compound did not induce catalepsy in rats at doses up to 60 mg/kg p.o., suggesting a low potential for motor side effects.[1][2]

Electrophysiology

Chronic administration of this compound in rats led to a reduction in the number of spontaneously active dopamine neurons in the ventral tegmental area (VTA), an effect also observed with the atypical antipsychotic clozapine. In contrast, no significant changes were observed in the substantia nigra pars compacta, a region more closely associated with motor control.[1][2]

Experimental Protocols: In Vivo Assays

-

Objective: To assess the in vivo dopamine D2 receptor antagonist activity.

-

Animal Model: Mice or rats.

-

Methodology:

-

Animals were pre-treated with various doses of this compound or vehicle.

-

After a set time, animals were administered the dopamine agonist apomorphine to induce climbing behavior.

-

Climbing behavior was scored by a trained observer blind to the treatment conditions.

-

The dose of this compound that produced a 50% reduction in climbing behavior (ED50) was calculated.

-

-

Objective: To evaluate the in vivo 5-HT1A receptor agonist properties.

-

Animal Model: Pigeons trained to discriminate the 5-HT1A agonist flesinoxan from vehicle.

-

Methodology:

-

Pigeons were trained to respond on one of two keys depending on whether they received an injection of flesinoxan or vehicle.

-

Once trained, the pigeons were administered various doses of this compound to test for generalization to the flesinoxan-appropriate key.

-

To confirm the role of 5-HT1A receptors, the ability of the 5-HT1A antagonist WAY100635 to block the Adoprazine-induced generalization was also assessed.

-

-

Objective: To measure extracellular levels of neurotransmitters in specific brain regions.

-

Animal Model: Freely moving rats.

-

Methodology:

-

A microdialysis probe was surgically implanted into the brain region of interest (e.g., nucleus accumbens, hippocampus, medial prefrontal cortex).

-

Artificial cerebrospinal fluid was perfused through the probe, and the dialysate was collected at regular intervals.

-

Neurotransmitter levels in the dialysate were quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Changes in neurotransmitter levels following systemic administration of this compound were measured relative to baseline.

-

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action

The preclinical data suggest that this compound exerts its effects through the modulation of both dopaminergic and serotonergic systems. Its antagonism of D2 receptors is expected to reduce dopaminergic hyperactivity in the mesolimbic pathway, which is implicated in the positive symptoms of schizophrenia. Simultaneously, its agonism at 5-HT1A receptors, particularly presynaptic autoreceptors, may lead to an increase in dopamine release in cortical regions like the mPFCx, potentially addressing the negative and cognitive symptoms of schizophrenia. This dual mechanism is a hallmark of several atypical antipsychotics.

Caption: Proposed mechanism of action of this compound.

Experimental Workflow: In Vivo Microdialysis

The following diagram illustrates the general workflow for conducting in vivo microdialysis studies to assess the effects of this compound on neurotransmitter levels.

Caption: General workflow for in vivo microdialysis experiments.

Conclusion

This compound is a well-characterized preclinical compound with a dual D2 receptor antagonist and 5-HT1A receptor agonist profile. In vitro and in vivo studies have confirmed its high affinity and functional activity at these targets, leading to a pharmacological profile consistent with that of an atypical antipsychotic. Its ability to modulate both dopamine and serotonin systems, coupled with a low propensity for inducing catalepsy in animal models, suggested therapeutic potential for schizophrenia with a favorable side-effect profile. Despite this promising preclinical data, its development was halted. This comprehensive summary of its preclinical pharmacology serves as a valuable resource for researchers in the field of neuropsychopharmacology and drug development.

References

Adoprazine Hydrochloride: A Technical Overview of a Discontinued Atypical Antipsychotic

Abstract

Adoprazine hydrochloride (Systematic Name: 1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-((5-(4-fluorophenyl)-3-pyridinyl)methyl)piperazine monohydrochloride) is a novel chemical entity that was investigated as a potential atypical antipsychotic for the treatment of schizophrenia. Characterized by its unique chemical structure, adoprazine was hypothesized to exert its therapeutic effects through a distinct multi-receptor binding profile, primarily targeting dopaminergic and serotonergic pathways. Despite initial preclinical promise, the clinical development of this compound was discontinued. This document provides a comprehensive technical overview of the available (and representative hypothetical) data on adoprazine, including its pharmacological profile, proposed mechanism of action, and summaries of preclinical and clinical findings. Detailed experimental methodologies and potential reasons for its discontinuation are also discussed to provide a complete scientific record for researchers and drug development professionals.

Introduction

Schizophrenia is a complex and chronic mental disorder characterized by a range of symptoms including psychosis, social withdrawal, and cognitive deficits. The mainstay of treatment has been antipsychotic medications that primarily modulate dopamine D2 receptor activity. Atypical antipsychotics have expanded on this by incorporating interactions with various serotonin receptor subtypes, often leading to an improved side-effect profile, particularly concerning extrapyramidal symptoms.

This compound emerged as a potential next-generation atypical antipsychotic. Its development was predicated on a molecular structure designed for high-affinity binding to key neurotransmitter receptors implicated in the pathophysiology of schizophrenia. This whitepaper serves as an in-depth technical guide, collating the known structural information and presenting a plausible, representative pharmacological and clinical profile based on compounds of a similar class, given the limited publicly available data on adoprazine itself.

Chemical Structure and Properties

Adoprazine possesses a core piperazine structure, a common scaffold in many centrally acting agents. Key structural features include a 2,3-dihydro-1,4-benzodioxin moiety and a 5-(4-fluorophenyl)pyridine group. The hydrochloride salt form was utilized to improve solubility and facilitate formulation.

| Property | Value |

| Molecular Formula | C₂₄H₂₄FN₃O₂ · HCl |

| Molecular Weight | 441.9 g/mol |

| Systematic Name | 1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-((5-(4-fluorophenyl)-3-pyridinyl)methyl)piperazine monohydrochloride |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water and ethanol |

Proposed Mechanism of Action and Pharmacology

The therapeutic rationale for adoprazine was based on the "dopamine-serotonin" hypothesis of schizophrenia. It was proposed to act as a potent antagonist at dopamine D₂ and serotonin 5-HT₂ₐ receptors. Additionally, interactions with other receptors were anticipated to contribute to its overall clinical profile, potentially offering benefits for negative symptoms and cognitive deficits with a lower propensity for motor side effects.

Receptor Binding Affinity

The following table summarizes the hypothetical in vitro receptor binding affinities (Ki, nM) of adoprazine at various human recombinant receptors. Lower Ki values indicate higher binding affinity.

| Receptor | Ki (nM) | Receptor | Ki (nM) |

| Dopamine D₂ | 1.8 | Serotonin 5-HT₂C | 8.5 |

| Dopamine D₃ | 3.2 | Serotonin 5-HT₇ | 12.3 |

| Dopamine D₄ | 5.1 | Adrenergic α₁ | 25.6 |

| Serotonin 5-HT₁ₐ | 7.4 | Adrenergic α₂ | 48.9 |

| Serotonin 5-HT₂ₐ | 0.9 | Histamine H₁ | 35.2 |

| Serotonin 5-HT₆ | 9.8 | Muscarinic M₁ | >1000 |

This data is representative of a compound in this class and not based on published specific values for adoprazine.

Signaling Pathway

The primary proposed signaling pathway for adoprazine's antipsychotic effect involves the modulation of downstream signaling cascades following the blockade of D₂ and 5-HT₂ₐ receptors in mesolimbic and mesocortical pathways.

Experimental Protocols

This section details representative methodologies for key preclinical experiments that would have been conducted to characterize adoprazine.

Radioligand Binding Assays

Objective: To determine the binding affinity of adoprazine for various neurotransmitter receptors.

Methodology:

-

Membrane Preparation: Cell membranes from CHO or HEK293 cells stably expressing the human recombinant receptor of interest (e.g., D₂, 5-HT₂ₐ) are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions) is used.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors) is incubated with the cell membranes and a range of concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: IC₅₀ values are determined by non-linear regression analysis of the competition binding curves. Ki values are calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Animal Models of Antipsychotic Activity

Objective: To assess the in vivo efficacy of adoprazine in models predictive of antipsychotic activity.

Methodology (Conditioned Avoidance Response - CAR):

-

Apparatus: A shuttle box with two compartments separated by a gate, with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS, e.g., a light or tone) and an unconditioned stimulus (US, e.g., foot shock) are used.

-

Training: Rats are trained to avoid the US by moving to the other compartment upon presentation of the CS.

-

Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Testing: After a set pretreatment time, animals are placed in the shuttle box and subjected to a series of trials. The number of successful avoidances (moving during the CS) and escapes (moving during the US) is recorded.

-

Data Analysis: A dose-dependent decrease in avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.

Pharmacokinetics

The pharmacokinetic profile of adoprazine would have been crucial in determining its dosing regimen and potential for drug-drug interactions. The following table presents hypothetical pharmacokinetic parameters in rats and humans.

| Parameter | Rat (10 mg/kg, p.o.) | Human (20 mg, p.o.) |

| Tₘₐₓ (h) | 1.5 | 3.0 |

| Cₘₐₓ (ng/mL) | 250 | 85 |

| AUC₀-∞ (ng·h/mL) | 1800 | 1200 |

| t₁/₂ (h) | 6.2 | 18.5 |

| Bioavailability (%) | 35 | 45 |

| Protein Binding (%) | 92 | 95 |

| Primary Metabolism | Hepatic (CYP3A4, CYP2D6) | Hepatic (CYP3A4, CYP2D6) |

This data is representative and not based on published specific values for adoprazine.

Clinical Trials Summary

No extensive clinical trial data for this compound is publicly available, suggesting its development was terminated in early phases. A hypothetical Phase I study would have assessed safety, tolerability, and pharmacokinetics in healthy volunteers. A subsequent Phase II study would have evaluated efficacy and dose-ranging in patients with schizophrenia.

Hypothetical Phase IIa Efficacy Outcomes

The primary efficacy endpoint in a short-term (e.g., 6-week) Phase IIa trial would typically be the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.

| Treatment Group | Mean Change from Baseline in PANSS Total Score (±SD) | p-value vs. Placebo |

| Placebo (n=50) | -8.5 (±12.1) | - |

| Adoprazine 10 mg (n=50) | -14.2 (±13.5) | 0.045 |

| Adoprazine 20 mg (n=50) | -16.8 (±14.0) | 0.012 |

| Adoprazine 40 mg (n=50) | -15.5 (±13.8) | 0.028 |

| Active Comparator (n=50) | -18.1 (±13.2) | 0.005 |

This data is representative and not based on published specific values for adoprazine.

Discontinuation of Development

The discontinuation of a drug candidate can stem from various factors identified during preclinical and clinical development. For an atypical antipsychotic like adoprazine, potential reasons could include insufficient efficacy, an unfavorable safety profile, or poor pharmacokinetic properties.

Conclusion

This compound was a rationally designed atypical antipsychotic candidate with a multi-receptor binding profile. While specific data regarding its development and discontinuation are scarce, this technical guide provides a plausible and representative overview based on the established principles of antipsychotic drug development. The hypothetical data and experimental protocols outlined herein serve as a valuable reference for understanding the characterization process of such compounds. The discontinuation of adoprazine, like many other investigational drugs, underscores the significant challenges in developing novel treatments for complex neuropsychiatric disorders, where a delicate balance of efficacy, safety, and tolerability is paramount for clinical success.

Adoprazine Hydrochloride (SLV-313): A Technical Research Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adoprazine hydrochloride (SLV-313), a novel psychopharmacological agent, has been investigated for its potential as an atypical antipsychotic. This technical guide provides a comprehensive overview of the research history of Adoprazine, detailing its mechanism of action, preclinical pharmacology, and the experimental methodologies employed in its evaluation. Adoprazine is characterized by a unique dual mechanism of action, functioning as a potent dopamine D2/D3 receptor antagonist and a full serotonin 5-HT1A receptor agonist. This profile suggests the potential for efficacy against the positive, negative, and cognitive symptoms of schizophrenia, with a potentially favorable side effect profile compared to classical antipsychotics. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field of neuropsychopharmacology and drug development.

Introduction